1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol
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Overview
Description
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol is an organic compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and a phenyl group attached to a central ethanol moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of cyclopropylmagnesium bromide with 2,2,2-trifluoroacetophenone under controlled conditions. The reaction typically proceeds as follows:
Cyclopropylmagnesium bromide preparation: Cyclopropyl bromide is reacted with magnesium in anhydrous ether to form cyclopropylmagnesium bromide.
Reaction with 2,2,2-trifluoroacetophenone: The prepared cyclopropylmagnesium bromide is then reacted with 2,2,2-trifluoroacetophenone to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to its binding affinity with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Cyclopropyl-2,2,2-trifluoro-1-phenylethan-1-ol can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethan-1-ol: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
1-Phenyl-2,2,2-trifluoroethanol: Similar structure but without the cyclopropyl group, leading to variations in reactivity and applications.
2,2,2-Trifluoro-1-(p-tolyl)ethanol: Contains a p-tolyl group instead of a phenyl group, affecting its chemical behavior and uses.
The presence of the cyclopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from these similar compounds and making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-cyclopropyl-2,2,2-trifluoro-1-phenylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHLCHSAMBEJFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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